Oxolane-3-carbonyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxolane-3-carbonyl isothiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-6(7-4-10)5-1-2-9-3-5/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNETZWZAQSQBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Oxolane 3 Carbonyl Isothiocyanate and Analogous Acyl Isothiocyanates
Classical Methodologies for Acyl Isothiocyanate Synthesis
Traditional approaches to acyl isothiocyanate synthesis have long been established and remain widely utilized due to their reliability and accessibility of starting materials.
A cornerstone in the synthesis of acyl isothiocyanates is the reaction of acyl chlorides with various thiocyanate (B1210189) salts. arkat-usa.org This method is valued for its straightforward nature and the ready availability of the requisite precursors. neliti.com The reaction typically involves the nucleophilic attack of the thiocyanate anion on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired acyl isothiocyanate. arkat-usa.org
Commonly employed thiocyanate salts include potassium thiocyanate (KSCN), ammonium (B1175870) thiocyanate (NH4SCN), and lead thiocyanate. arkat-usa.orgneliti.com The choice of solvent is crucial and can influence the reaction rate and yield. Solvents such as acetone, acetonitrile (B52724), and toluene (B28343) are frequently used. researchgate.net In some instances, phase-transfer catalysts like polyethylene (B3416737) glycol (PEG-400) have been utilized to facilitate the reaction, particularly in solvent-free conditions under microwave irradiation, offering a more efficient and environmentally benign approach. arkat-usa.org
While this method is generally effective, it is worth noting that the isomeric acyl thiocyanates (R-CO-SCN) are rarely isolated as they tend to rapidly rearrange to the more stable isothiocyanate form. acs.org
| Acyl Chloride | Thiocyanate Salt | Solvent | Conditions | Product | Reference |
| Benzoyl chloride | KSCN | Toluene | Room Temperature | Benzoyl isothiocyanate | researchgate.net |
| Acetyl chloride | KSCN | Not specified | Not specified | Acetyl isothiocyanate | neliti.com |
| Substituted benzoyl chlorides | NH4SCN | Not specified | Not specified | Substituted benzoyl isothiocyanates | dntb.gov.ua |
An alternative and often milder approach involves the direct conversion of carboxylic acids into acyl isothiocyanates. This is typically achieved by activating the carboxylic acid in situ to form a more reactive intermediate, which then reacts with a thiocyanate source.
One notable method employs a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (TPP). researchgate.netsrce.hr This system effectively converts a wide range of both aromatic and aliphatic carboxylic acids into their corresponding acyl isothiocyanates in high yields at room temperature. researchgate.netsrce.hr The reaction is believed to proceed through the formation of a reactive phosphonium (B103445) salt intermediate. researchgate.net The use of TCCA/TPP offers a practical and efficient one-pot synthesis. srce.hr
Another approach utilizes phosphoryl isothiocyanate (PO(NCS)3) which reacts readily with carboxylic acids to produce acyl isothiocyanates in good yields.
| Carboxylic Acid | Reagents | Solvent | Product | Reference |
| Various aromatic and aliphatic carboxylic acids | TCCA, TPP, KSCN | Toluene | Corresponding acyl isothiocyanates | researchgate.net |
| Benzoic acid | TCCA, TPP, KSCN | Acetonitrile | Benzoyl isothiocyanate | researchgate.net |
| Various carboxylic acids | PO(NCS)3 | Not specified | Corresponding acyl isothiocyanates | researchgate.net |
Amines as Precursors to Isothiocyanates
Primary amines serve as versatile starting materials for the synthesis of isothiocyanates, offering alternative pathways to these valuable compounds.
A widely employed and robust method for the synthesis of isothiocyanates from primary amines involves the formation and subsequent decomposition of dithiocarbamate (B8719985) salts. nih.govnih.gov This two-step process begins with the reaction of a primary amine with carbon disulfide in the presence of a base to generate a dithiocarbamate salt. nih.govnih.gov This salt can either be isolated or generated in situ. nih.govnih.gov
The subsequent step involves the decomposition of the dithiocarbamate salt using a desulfurizing agent to yield the isothiocyanate. rsc.org A variety of reagents have been developed for this purpose, including:
Tosyl chloride: This reagent, in combination with triethylamine (B128534), allows for the in situ generation and decomposition of dithiocarbamate salts, providing a facile one-pot synthesis of both alkyl and aryl isothiocyanates. organic-chemistry.org
Cyanuric chloride: Used as a desulfurylation reagent in a one-pot process under aqueous conditions, this method is suitable for a broad range of alkyl and aryl isothiocyanates and is amenable to large-scale synthesis. nih.gov
Hydrogen peroxide: Offers a greener alternative for the synthesis of non-chiral isothiocyanates. nih.gov
Sodium persulfate: An efficient desulfurizing agent that can be used in a one-pot synthesis and is particularly useful for preparing chiral isothiocyanates. nih.gov
Carbon tetrabromide: A metal-free desulfurizing agent used in a one-pot synthesis from amines and carbon disulfide. bohrium.com
| Primary Amine | Reagents | Conditions | Product | Reference |
| Alkyl and aryl amines | CS2, Et3N, TsCl | Not specified | Alkyl and aryl isothiocyanates | organic-chemistry.org |
| Alkyl and aryl amines | CS2, Cyanuric chloride | Aqueous | Alkyl and aryl isothiocyanates | nih.gov |
| Various amines | CS2, DBU, CBr4 | Acetonitrile | Various isothiocyanates | bohrium.com |
The reaction of primary amines with thiophosgene (B130339) (CSCl2) is a classic and direct method for the synthesis of isothiocyanates. nih.govresearchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrogen chloride formed during the reaction. rsc.org While effective, the high toxicity of thiophosgene has prompted the development of alternative thiocarbonyl transfer reagents. rsc.org
One such alternative is 1,1'-thiocarbonyldiimidazole, which reacts with primary amines in dichloromethane (B109758) to afford isothiocyanates. rsc.org Phenyl chlorothionoformate is another reagent that can be used in either a one-pot or two-step process to synthesize alkyl and aryl isothiocyanates from primary amines. organic-chemistry.org
| Primary Amine | Reagent | Conditions | Product | Reference |
| Amine or ammonium salt | Thiophosgene, NaHCO3 | CH2Cl2/H2O, Room Temperature | Isothiocyanate | rsc.org |
| Amine | 1,1'-Thiocarbonyldiimidazole | CH2Cl2, Room Temperature | Isothiocyanate | rsc.org |
| Primary amines | Phenyl chlorothionoformate, NaOH | Dichloromethane | Alkyl and aryl isothiocyanates | organic-chemistry.org |
Optimization and Mechanistic Investigations of Synthesis Pathways
Ongoing research in the field focuses on optimizing existing synthetic routes and gaining a deeper understanding of the underlying reaction mechanisms. For instance, in the synthesis of acyl isothiocyanates from carboxylic acids using the TCCA/TPP system, studies have shown that the molar ratio of the reagents and the choice of solvent significantly impact the reaction time and yield. researchgate.net Toluene has been identified as an optimal solvent for this transformation. researchgate.net Mechanistic studies suggest that the reaction proceeds through the formation of a halogen-phosphonium salt, which then reacts with the carboxylic acid to form an activated intermediate that is subsequently converted to the acyl isothiocyanate. researchgate.netresearchgate.net
In the conjugate addition of trimethylsilyl (B98337) isothiocyanate (TMSNCS) to enones, density functional theory (DFT) calculations have been employed to elucidate the reaction mechanism. rsc.org These studies have revealed competing cationic and anionic pathways, with the activation of the enone by TMSNCS being accelerated in protic solvents. The selective formation of the isothiocyanate isomer over the thiocyanate isomer is attributed to the thermodynamic control of the reaction, where only the conjugate isothiocyanation is exergonic. rsc.org
Furthermore, efforts to develop more sustainable and environmentally friendly methods have led to investigations into amine-catalyzed sulfurization of isocyanides with elemental sulfur. rsc.org This approach avoids the use of highly toxic reagents like thiophosgene and carbon disulfide. rsc.org Mechanistic insights suggest that polysulfide anions, activated by a nucleophile, can transform the isocyanide into the isothiocyanate. mdpi.com
Stereochemical Control in the Synthesis of Oxolane Ring Precursors
The precise arrangement of atoms in three-dimensional space, or stereochemistry, is a critical factor in determining the biological activity of molecules. For compounds like oxolane-3-carbonyl isothiocyanate, the stereochemistry of the oxolane (tetrahydrofuran) ring is paramount. The development of synthetic methods that allow for the selective formation of a specific stereoisomer is a significant area of research. This section explores various strategies for achieving stereochemical control during the synthesis of precursors to the oxolane ring.
One prominent approach to achieving stereocontrol is through asymmetric catalysis . This involves the use of chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. For instance, the asymmetric hydrogenation of furan-3-carboxylic acid derivatives using chiral rhodium or iridium complexes can yield chiral tetrahydrofuran-3-carboxylic acid precursors with high enantiomeric excess. acs.org The choice of metal, chiral ligand, and reaction conditions are all critical factors in maximizing the stereoselectivity of these transformations.
Another powerful strategy is the use of chiral auxiliaries . A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate, directs the stereochemical course of one or more subsequent reactions, and is then removed. For example, a chiral alcohol can be esterified with a prochiral furan-3-carboxylic acid. Subsequent diastereoselective reactions, such as hydrogenation or dihydroxylation, are then directed by the stereochemistry of the auxiliary. Finally, removal of the auxiliary reveals the enantiomerically enriched oxolane precursor.
Substrate-controlled diastereoselective reactions are also widely employed. In this approach, an existing stereocenter in the starting material directs the formation of a new stereocenter. For example, starting from a chiral pool material like a sugar, which possesses multiple defined stereocenters, a series of reactions can be performed to construct the oxolane ring with a predictable stereochemical outcome. The inherent chirality of the starting material guides the stereochemistry of the newly formed ring. A notable example is the selective dehydration of pentoses, such as L-arabinose, to form chiral tetrahydrofuran (B95107) derivatives. nih.gov This method leverages the inherent chirality of the biomass-derived starting material to produce enantiomerically enriched building blocks.
Furthermore, enzymatic resolutions can be utilized to separate a racemic mixture of oxolane precursors. This technique employs enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer in high optical purity. For instance, a lipase (B570770) could selectively hydrolyze one enantiomer of a racemic ester of tetrahydrofuran-3-carboxylic acid, enabling the separation of the desired chiral acid or alcohol.
Recent advances have also focused on stereoselective cyclization reactions to form the tetrahydrofuran ring. nih.gov These can include intramolecular Williamson ether synthesis from a chiral diol precursor, where the stereochemistry of the diol dictates the stereochemistry of the resulting oxolane. Additionally, [3+2] and [4+1] cycloaddition reactions have been developed for the stereocontrolled synthesis of highly substituted tetrahydrofurans. nih.gov
A study on the stereoselective synthesis of 2-aryltetrahydrofuran-3,4-dicarboxylate derivatives highlights the use of catalytic hydrogenation of substituted furans. thieme-connect.comthieme-connect.com The stereochemical outcome of the hydrogenation can be influenced by the catalyst and the substituents on the furan (B31954) ring. This approach provides access to key intermediates for various natural products containing the tetrahydrofuran moiety. thieme-connect.comthieme-connect.com
An optimized method for the stereoselective synthesis of 4-aminotetrahydrofuran-3-carboxylic acid (trans-ATFC) involves the reductive amination of β-keto esters using chiral auxiliary amines. kaist.ac.kr This process facilitates a rapid, diastereoselective reduction under mild conditions, allowing for the scalable production of these important building blocks. kaist.ac.kr
The table below summarizes some of the key strategies and their applications in achieving stereochemical control in the synthesis of oxolane ring precursors.
| Synthetic Strategy | Description | Example Application | Key Research Findings |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one stereoisomer. | Asymmetric hydrogenation of a furan-3-carboxylate using a chiral Rhodium catalyst. | High enantiomeric excess (>95% ee) can be achieved, with the ligand structure being crucial for selectivity. acs.org |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Diastereoselective reduction of a furan-3-carboxylate esterified with a chiral alcohol. | The steric bulk and electronic properties of the auxiliary determine the degree and sense of diastereoselectivity. |
| Substrate Control | An existing stereocenter in the starting material directs the formation of a new one. | Synthesis of a chiral oxolane from L-arabinose. | The inherent chirality of the sugar backbone dictates the stereochemistry of the cyclized product. nih.gov |
| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. | Lipase-catalyzed hydrolysis of a racemic tetrahydrofuran-3-carboxylic acid ester. | High optical purity of the remaining ester and the hydrolyzed acid can be obtained. |
| Stereoselective Cyclization | Formation of the ring in a stereocontrolled manner. | Intramolecular Williamson ether synthesis from a chiral 1,4-diol. | The stereochemistry of the diol directly translates to the stereochemistry of the resulting tetrahydrofuran. nih.gov |
| Diastereoselective Reductive Amination | Reductive amination of β-keto esters using chiral amines. | Synthesis of trans-4-aminotetrahydrofuran-3-carboxylic acid (trans-ATFC). | Formic acid facilitates rapid and highly diastereoselective reductions under mild conditions. kaist.ac.kr |
The choice of a particular synthetic strategy depends on various factors, including the desired stereoisomer, the availability of starting materials, and the scalability of the process. The development of new and efficient methods for stereochemical control remains an active area of research, driven by the demand for enantiomerically pure pharmaceuticals and other biologically active molecules.
Reactivity and Reaction Mechanisms of Oxolane 3 Carbonyl Isothiocyanate
Nucleophilic Addition Reactions of the Isothiocyanate Functional Group
The isothiocyanate group (-N=C=S) is highly susceptible to nucleophilic attack at the central carbon atom. libretexts.org The electron-withdrawing nature of the adjacent carbonyl group in oxolane-3-carbonyl isothiocyanate further enhances the electrophilicity of the isothiocyanate carbon, promoting nucleophilic addition reactions. arkat-usa.org
Reactions with Amines Leading to Substituted Thioureas
The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of N,N'-disubstituted thioureas. mdpi.comorganic-chemistry.orgresearchgate.net This reaction proceeds through the nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate group. chemrxiv.org In the context of this compound, this reaction provides a straightforward route to a diverse range of substituted thioureas bearing the oxolane moiety.
The general mechanism involves the attack of the amine's lone pair of electrons on the central carbon of the isothiocyanate. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the stable thiourea (B124793) product. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or tert-butanol (B103910) at room temperature. mdpi.com
A variety of primary and secondary aliphatic amines can be employed in this reaction, leading to a wide array of thiourea derivatives with different substitution patterns. mdpi.com The reaction is generally high-yielding and provides clean products. researchgate.net
Table 1: Synthesis of Substituted Thioureas from this compound and Various Amines
| Amine Reactant | Resulting Thiourea Product |
| Primary Aliphatic Amine (e.g., Ethylamine) | N-Ethyl-N'-(oxolane-3-carbonyl)thiourea |
| Secondary Aliphatic Amine (e.g., Diethylamine) | N,N-Diethyl-N'-(oxolane-3-carbonyl)thiourea |
| Primary Aromatic Amine (e.g., Aniline) | N-Phenyl-N'-(oxolane-3-carbonyl)thiourea |
| Piperazine | 1-(Oxolane-3-carbonyl)-4-thiocarbamoylpiperazine |
This table is illustrative and based on the general reactivity of isothiocyanates with amines. mdpi.com
Additions of Oxygen and Sulfur Nucleophiles
Beyond amines, this compound can also react with oxygen and sulfur nucleophiles. The reaction with alcohols and phenols, for instance, can lead to the formation of thiocarbamates. researchgate.net Similarly, reaction with thiols would be expected to produce dithiocarbamates. beilstein-journals.org These reactions generally proceed via a nucleophilic addition mechanism similar to that observed with amines, where the oxygen or sulfur atom attacks the electrophilic carbon of the isothiocyanate group. researchgate.netbeilstein-journals.org The presence of a base can facilitate these reactions by deprotonating the nucleophile, thereby increasing its reactivity.
Cyclization and Annulation Reactions Involving Multireactive Centers
The presence of multiple reactive sites in this compound, namely the carbonyl carbon, the isothiocyanate carbon, and the isothiocyanate nitrogen, allows for its participation in various cyclization and annulation reactions to form a range of heterocyclic compounds. arkat-usa.org These reactions are often initiated by a nucleophilic attack on one of the electrophilic centers, followed by an intramolecular cyclization.
Formation of Nitrogen- and Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiadiazoles)
This compound is a precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. For example, the reaction with α-amino nitriles can lead to the formation of 5-aminothiazoles. sciencescholar.us The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved through the reaction of acyl isothiocyanates with acylhydrazides. sbq.org.br This reaction typically involves the initial formation of a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization and dehydration to form the thiadiazole ring. sbq.org.brresearchgate.net
Another route to substituted 1,3,4-thiadiazoles involves the reaction of isothiocyanates with hydrazine (B178648) derivatives to form thiosemicarbazides, which are then cyclized. researchgate.net The reaction conditions for these cyclizations can vary, often employing acidic or basic media. researchgate.netcore.ac.uk
Table 2: Examples of Nitrogen- and Sulfur-Containing Heterocycles from Isothiocyanates
| Reactant with Isothiocyanate | Heterocyclic Product | General Reaction Conditions |
| Acylhydrazide | 2-Substituted-1,3,4-thiadiazole | Presence of water and triethylamine (B128534) |
| α-Amino nitrile | 5-Aminothiazole | Mild conditions |
| Thiosemicarbazide | N-substituted 2-amino-1,3,4-thiadiazole | Acidic medium for cyclization |
This table is based on general synthetic routes for these heterocycles using isothiocyanates as starting materials. sciencescholar.ussbq.org.brresearchgate.net
Synthesis of Oxygen- and Nitrogen-Containing Heterocycles (e.g., Oxazolines, Oxazines)
The reactivity of acyl isothiocyanates can be harnessed for the synthesis of oxygen- and nitrogen-containing heterocycles. For instance, α,β-unsaturated acyl isothiocyanates can undergo intermolecular cyclization with amines to form pyrimidine (B1678525) and oxazine (B8389632) derivatives. The synthesis of oxazolines can be achieved through various methods, including the cyclization of N-acylamino alcohols. google.com While not a direct reaction of the isothiocyanate group, the oxolane moiety itself could potentially be involved in or influence such cyclizations. Furthermore, the reaction of isothiocyanates with appropriate bifunctional nucleophiles can lead to the formation of oxazine derivatives. jcsp.org.pk For example, reaction with a compound containing both an amino and a hydroxyl group could lead to an intermediate that subsequently cyclizes to form an oxazine ring.
Cascade and Multicomponent Reactions
The multiple reactive centers of this compound make it an ideal candidate for cascade and multicomponent reactions (MCRs). arkat-usa.org MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net
Acyl isothiocyanates are known to participate in MCRs to produce a variety of heterocyclic structures. arkat-usa.org For example, a cascade reaction involving 3-isothiocyanato oxindoles and 3-nitroindoles has been reported to yield polycyclic spirooxindoles. nih.gov Similarly, allenyl isothiocyanates have been utilized in multicomponent strategies to synthesize substituted thiazoles. nih.gov These examples highlight the potential of this compound to be employed in similar complex transformations to generate novel and structurally diverse heterocyclic scaffolds.
This compound as an Acylating Agent and Thiocyanate (B1210189) Transfer Reagent
The general reactivity profile of acyl isothiocyanates suggests that this compound can function as both an acylating agent and a thiocyanate transfer reagent, with the reaction pathway being highly dependent on the nature of the nucleophile and the reaction conditions.
As acylating agents , acyl isothiocyanates react with nucleophiles at the electrophilic carbonyl carbon. The electron-withdrawing nature of the adjacent isothiocyanate group enhances the electrophilicity of the carbonyl group, making it susceptible to nucleophilic attack. For instance, the reaction with amines, alcohols, or other nucleophiles can lead to the formation of amides, esters, and other acylated products, with the isothiocyanate group acting as a leaving group.
In its role as a thiocyanate transfer reagent , the isothiocyanate group itself is transferred to a substrate. This type of reactivity has been observed in reactions with certain organic halides in the presence of a tertiary amine. The reaction proceeds via nucleophilic attack on the isothiocyanate carbon. The competition between acylation and thiocyanate transfer is a key aspect of the reactivity of acyl isothiocyanates.
Table 1: General Reactivity of Acyl Isothiocyanates
| Reagent Type | Product Type | Role of Acyl Isothiocyanate |
| Amines/Alcohols | Amides/Esters | Acylating Agent |
| Alkyl/Benzylic Bromides | Organic Thiocyanates | Thiocyanate Transfer Reagent |
This table represents the general reactivity of the acyl isothiocyanate functional group. Specific studies on this compound are not available.
Intramolecular Transformations and Rearrangement Studies (e.g., Sigmatropic Rearrangements)
The potential for intramolecular transformations and rearrangements in this compound is an area of interest, although specific studies on this compound are not found in the reviewed literature. Generally, acyl isothiocyanates can undergo thermal or catalyzed rearrangements.
One common rearrangement is a 1,3-shift of the acyl group from the nitrogen to the sulfur atom, leading to the formation of an isomeric thioacyl isocyanate. This process is typically reversible and the position of the equilibrium depends on the relative stability of the two isomers.
While sigmatropic rearrangements , such as the-sigmatropic rearrangement, are well-documented for other classes of organic compounds containing sulfur and nitrogen, their specific application to or study involving this compound has not been reported. Such rearrangements in related systems often require specific structural features, such as the presence of an adjacent π-system, to facilitate the concerted bond reorganization. The investigation of such potential intramolecular transformations for this compound would require dedicated synthetic and mechanistic studies.
Applications of Oxolane 3 Carbonyl Isothiocyanate in Advanced Organic Synthesis
Development of Complex Heterocyclic Scaffolds and Architectures
The dual electrophilic nature of acyl isothiocyanates, including oxolane-3-carbonyl isothiocyanate, makes them exceptionally useful for the synthesis of a wide array of heterocyclic systems. arkat-usa.orgresearchgate.net The molecule possesses two primary electrophilic sites—the carbonyl carbon and the isothiocyanate carbon—which can react with various dinucleophilic species to form five- and six-membered rings. arkat-usa.orgresearchgate.net This reactivity has been harnessed to create biologically significant scaffolds such as thiazoles, thiadiazoles, triazoles, and oxazines. researchgate.netresearchgate.net
The reaction of this compound with compounds containing nitrogen, oxygen, or sulfur nucleophiles often proceeds via an initial nucleophilic attack on the isothiocyanate carbon, followed by an intramolecular cyclization. For instance, reactions with hydrazine (B178648) derivatives can yield triazole-thiones, while reactions with aminophenols or aminothiophenols can produce benzoxazoles and benzothiazoles, respectively. researchgate.net
| Representative Heterocyclic Scaffold | General Precursors | Significance |
| 1,2,4-Triazole-3-thiones | Acyl isothiocyanate, Hydrazine derivative | Anti-inflammatory properties. researchgate.net |
| Thiazoles | Acyl isothiocyanate, α-Amino acids, α-Bromoketones | Core structures in many bioactive compounds. researchgate.net |
| 1,3,5-Triazines | Acyl isothiocyanate, Guanidine | Found in antitumor and antimicrobial drugs. rsc.org |
| 1,3-Oxathiolane-2-imines | Isothiocyanate, Donor-Acceptor Oxirane | Valuable sulfur and oxygen-containing heterocycles. researchgate.net |
Functionalization and Derivatization Strategies
The reactivity of this compound extends beyond cyclizations to various functionalization and derivatization reactions, enabling the introduction of novel chemical motifs into organic molecules.
A significant modern application of isothiocyanates is in the synthesis of N-trifluoromethyl (N-CF3) amides, a functional group of growing importance in pharmaceutical and agrochemical compounds. nih.gov Traditional methods for creating N-CF3 amides are limited, but a novel strategy utilizes isothiocyanates as precursors. escholarship.org
In this process, the isothiocyanate undergoes a desulfurization-fluorination reaction when treated with silver fluoride (B91410) (AgF). nih.govescholarship.org This forms a reactive silver-containing intermediate, which is then acylated in situ by a carboxylic acid derivative (such as an acyl chloride) to furnish the desired N-CF3 amide. escholarship.orgbeilstein-journals.org This one-pot procedure is notable for its mild reaction conditions (often at room temperature) and its tolerance of a broad range of functional groups on both the isothiocyanate and the acylating agent. nih.gov The use of a ligand like pyridine (B92270) or collidine is key to the success of this amide-bond-forming reaction. escholarship.org This methodology has expanded the accessible chemical space for N-CF3 amides, allowing for the synthesis of previously inaccessible structures. nih.gov
The isothiocyanate group is an excellent electrophile for bioconjugation chemistry due to its ability to react selectively with primary amines under aqueous conditions to form stable thiourea (B124793) linkages. cbijournal.com This property makes this compound a suitable reagent for designing and synthesizing chemical probes for studying biological systems. nih.gov
To create such a probe, the isothiocyanate can be reacted with a molecule that contains both a primary amine and a reporter group, such as a fluorophore (e.g., fluorescein), a biotin (B1667282) tag, or a spin label. nih.gov For example, the reaction of an amine-modified fluorescent dye with this compound would covalently link the oxolane moiety to the dye. The resulting conjugate could then be used to investigate interactions in biological systems, where the oxolane fragment might serve as a recognition element for a specific protein or enzyme, while the fluorescent tag allows for detection and visualization. nih.gov
Contribution to Sustainable Synthetic Methodologies
Recent research has focused on developing catalyst-free transformations involving isothiocyanates. acs.org For instance, the hydrophosphinylation of isothiocyanates can proceed efficiently without a catalyst, sometimes with minimal solvent, which significantly improves the sustainability profile of the synthesis. acs.org The environmental impact of a chemical process can be quantified using metrics like the E-factor (Environmental factor), which is the ratio of the mass of waste to the mass of product. Modern, catalyst-free methods utilizing isothiocyanates have been shown to have dramatically lower E-factors compared to older, metal-catalyzed alternatives, representing a significant advancement in sustainable synthesis. acs.org Furthermore, developing synthetic routes that avoid toxic reagents and volatile by-products is a key goal of green chemistry. cbijournal.comresearchgate.net
Selective Transformations in Polyfunctionalized Systems
Acyl isothiocyanates are characterized by multiple reactive sites, which can be selectively targeted under different reaction conditions. arkat-usa.org The molecule contains two distinct electrophilic carbons (at the carbonyl and isothiocyanate groups) and a nucleophilic nitrogen atom (in certain resonance forms). arkat-usa.org This complex reactivity allows for highly selective transformations in molecules that possess multiple functional groups, often obviating the need for cumbersome protection-deprotection sequences.
The outcome of a reaction is dictated by the nature of the nucleophile and the specific conditions employed. arkat-usa.org For example, a reaction can be directed to proceed via cyclization involving both electrophilic centers, or it can be limited to a reaction at only the thiocarbonyl group. researchgate.net This chemoselectivity is a powerful tool in advanced organic synthesis. When designing a synthetic route for a complex, polyfunctionalized molecule, a chemist can exploit the predictable reactivity of the acyl isothiocyanate group to modify one part of the molecule while leaving other sensitive functional groups intact. This level of control is crucial for the efficient and elegant synthesis of complex natural products and pharmaceuticals.
Theoretical and Computational Investigations of Oxolane 3 Carbonyl Isothiocyanate
Electronic Structure Analysis and Prediction of Reactive Sites
The reactivity of oxolane-3-carbonyl isothiocyanate is dictated by its electronic structure. Acyl isothiocyanates are known to be highly reactive compounds due to the presence of an electron-withdrawing acyl group attached to the isothiocyanate moiety. This structural feature creates a molecule with multiple reactive centers. Computational chemistry modeling, particularly using Density Functional Theory (DFT), is a primary tool for analyzing the electronic properties and predicting sites susceptible to nucleophilic or electrophilic attack. nih.govcore.ac.uk
The core reactivity of the acyl isothiocyanate group is determined by three active centers: a nucleophilic nitrogen atom and two electrophilic carbon atoms—one in the carbonyl group and one in the thiocarbonyl (N=C=S) group. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the adjacent thiocarbonyl carbon, making it a prime target for nucleophiles.
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The LUMO is typically centered on the carbonyl and isothiocyanate carbons, indicating these are the primary sites for nucleophilic attack. The HOMO often shows significant density on the nitrogen and sulfur atoms, suggesting their potential for nucleophilic or coordination-based interactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity; a smaller gap generally correlates with higher reactivity. nih.gov
In this compound, the saturated, non-aromatic oxolane ring primarily acts as an alkyl substituent with an ether linkage. The oxygen atom in the oxolane ring can exert a modest electron-withdrawing inductive effect, potentially influencing the electron density on the adjacent carbonyl group.
Table 1: Predicted Reactive Sites in this compound
| Site | Type | Predicted Reactivity | Rationale |
| Carbonyl Carbon (C=O) | Electrophilic | Susceptible to nucleophilic attack. | High partial positive charge due to the adjacent oxygen atom. This site is a classic electrophile in acyl compounds. |
| Isothiocyanate Carbon (N=C=S) | Electrophilic | Highly susceptible to nucleophilic attack. | Enhanced electrophilicity due to conjugation with the electron-withdrawing carbonyl group. It is a key center for addition and cyclization reactions. |
| Isothiocyanate Nitrogen | Nucleophilic | Can act as a nucleophile or coordinate to Lewis acids. | Possesses a lone pair of electrons. Its nucleophilicity is somewhat tempered by delocalization but remains a significant reactive site. |
| Oxolane Oxygen | Nucleophilic / Basic | Can act as a Lewis base or hydrogen bond acceptor. | The ether oxygen has lone pairs available for coordination with protons or Lewis acids. |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is an indispensable tool for elucidating the mechanisms of reactions involving acyl isothiocyanates. By mapping the potential energy surface of a reaction, researchers can identify intermediates, determine the structures of transition states, and calculate activation energies, which provides deep insight into reaction feasibility and selectivity. acs.orgrsc.org DFT methods, such as B3LYP or M06-2X, often paired with appropriate basis sets (e.g., 6-311+G(d,p)), are commonly employed to model these complex reaction pathways. core.ac.ukresearchgate.net
For this compound, several reaction pathways can be computationally investigated:
Nucleophilic Addition: The reaction with nucleophiles like amines, alcohols, or thiols is a fundamental process for acyl isothiocyanates. researchgate.net Computational models can trace the entire reaction coordinate, starting from the approach of the nucleophile to one of the electrophilic carbons. The model would predict whether the attack preferentially occurs at the carbonyl or the isothiocyanate carbon and calculate the energy barrier for each pathway. The calculation would proceed through a tetrahedral intermediate, and the subsequent steps, such as proton transfer or leaving group expulsion, would be modeled to determine the rate-limiting step. rsc.org
Cycloaddition Reactions: Acyl isothiocyanates are valuable partners in cycloaddition reactions. researchgate.net For example, their reaction with dienes in a [4+2] cycloaddition or with other unsaturated systems can lead to the formation of various heterocyclic structures. Computational studies can help predict the regioselectivity and stereoselectivity of these reactions by comparing the activation energies of different possible transition states. acs.org
Intramolecular Rearrangements: Thermal or catalyzed rearrangements, such as a 1,3-shift, are known for acyl isothiocyanates. Theoretical modeling can clarify the mechanism, for instance, by determining whether the rearrangement is concerted or proceeds through a discrete intermediate, and calculate the energetic barrier for the process.
For any proposed reaction, computational chemists would use algorithms to locate the transition state (a first-order saddle point on the potential energy surface) and confirm it by vibrational frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is expected. core.ac.uk
Prediction of Spectroscopic Parameters for Advanced Characterization
Computational chemistry provides powerful methods for predicting spectroscopic data, which aids in the structural elucidation and characterization of newly synthesized compounds. researchgate.net By calculating properties like vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts, a theoretical spectrum can be generated and compared with experimental results. nih.govmdpi.com
DFT calculations are routinely used to predict these parameters. The optimized molecular geometry from a DFT calculation is used to compute vibrational frequencies. These calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental IR spectra. researchgate.net For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the isotropic shielding constants, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, key predicted spectroscopic features would include:
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Notes |
| IR | C=O Stretch | ~1700-1740 cm⁻¹ | The exact frequency for the carbonyl group is influenced by the attached oxolane ring. |
| IR | N=C=S Asymmetric Stretch | ~1950-2050 cm⁻¹ | This is a very strong and characteristic absorption band for isothiocyanates, often appearing as a broad, intense peak. |
| ¹³C NMR | C=O Carbon | ~165-175 ppm | Typical chemical shift for an acyl carbonyl carbon. |
| ¹³C NMR | N=C=S Carbon | ~170-185 ppm | The chemical shift for the thiocarbonyl carbon in the isothiocyanate group. mdpi.com |
| ¹³C NMR | Oxolane Carbons (C-O) | ~65-75 ppm | Chemical shifts for the carbons directly attached to the ether oxygen. |
| ¹³C NMR | Oxolane Carbons (C-C) | ~25-40 ppm | Chemical shifts for the other carbons in the tetrahydrofuran (B95107) ring. |
| ¹H NMR | Oxolane Protons | ~3.5-4.5 ppm | Protons on the carbons adjacent to the ether oxygen and the carbonyl group will be the most downfield. |
Quantum Chemical Studies of Substituent Effects on Reactivity and Selectivity
Quantum chemical studies are exceptionally well-suited for systematically analyzing how substituents affect the reactivity and selectivity of a molecule. nih.gov By computationally modifying the structure of this compound and recalculating its electronic properties, one can develop a quantitative structure-activity relationship (QSAR).
The primary substituent in this molecule is the oxolane ring itself, attached at the C3 position to the carbonyl isothiocyanate functional group. A theoretical study could compare the electronic properties (e.g., charge distribution, HOMO-LUMO energies) of this compound with simpler analogues like acetyl isothiocyanate or benzoyl isothiocyanate to quantify the electronic influence of the heterocyclic ring. rsc.org
Furthermore, one could model the effects of adding other substituents to the oxolane ring. For example:
Electron-donating groups (e.g., methyl) placed on the ring would be predicted to slightly increase the electron density on the carbonyl group, potentially decreasing its electrophilicity.
Electron-withdrawing groups (e.g., fluorine) would have the opposite effect, increasing the electrophilicity of the carbonyl and isothiocyanate carbons, thereby enhancing reactivity towards nucleophiles.
Such studies often involve calculating and correlating various quantum chemical descriptors:
Hammett constants (ρ): These can be computationally derived to quantify the electronic effect of substituents on reaction rates. rsc.org
HOMO and LUMO Energies: Changes in these energies upon substitution indicate how the molecule's ability to accept or donate electrons is modified. nih.gov
Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information on charge distribution, orbital interactions, and hyperconjugative effects, offering a deeper explanation for the observed electronic effects of substituents.
By modeling the transition states for reactions with and without certain substituents, a direct correlation between the substituent's electronic nature and the reaction's activation energy can be established, providing a powerful predictive tool for designing new reagents with tailored reactivity.
Advanced Analytical Methodologies for Research on Oxolane 3 Carbonyl Isothiocyanate
Chromatographic Separation and Purification Techniques
Chromatography is indispensable for isolating Oxolane-3-carbonyl isothiocyanate from reaction mixtures and for its quantitative analysis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal techniques in this regard.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
HPLC is a primary tool for the analysis and purification of non-volatile isothiocyanates. For this compound, developing a robust HPLC method would involve the careful selection of a stationary phase, mobile phase, and detector.
Method Development: A reversed-phase C18 column is a common starting point for the separation of moderately polar organic compounds like this compound. The mobile phase would likely consist of a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), which allows for the efficient elution of compounds with varying polarities. mdpi.comcdnsciencepub.com Optimization of the gradient profile, flow rate, and column temperature is critical to achieve good peak resolution and a reasonable analysis time. glaserchemgroup.comrsc.org
Detection: Due to the isothiocyanate group (-N=C=S), UV detection is a suitable method. The chromophoric nature of the carbonyl and isothiocyanate groups would likely result in a UV absorbance maximum in the range of 210-250 nm. mdpi.comcdnsciencepub.com For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is highly advantageous. nih.govrsc.orgrsc.org
Table 6.1.1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value/Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 240 nm |
| Injection Volume | 10 µL |
This table presents a theoretical set of starting parameters for HPLC method development, based on common practices for similar compounds.
Gas Chromatography (GC) for Volatile Isothiocyanates
Method Considerations: A capillary column with a mid-polarity stationary phase, such as one containing a phenyl polysiloxane, would be appropriate. nih.govresearchgate.net The temperature program would need to be optimized to ensure the compound elutes without thermal degradation. The injector and detector temperatures must also be carefully controlled. acs.org Given the potential for thermal instability, derivatization might be considered to produce a more stable and volatile analogue, although this adds complexity to the sample preparation. google.com
Spectroscopic Characterization in Research Settings
Spectroscopic methods are essential for the structural elucidation and functional group analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR would provide critical information.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their connectivity. The protons on the oxolane ring would likely appear as complex multiplets in the aliphatic region (typically 1.5-4.5 ppm). mdpi.comuni.lu The chemical shifts and coupling constants would allow for the determination of the relative stereochemistry of the substituents on the ring.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon would be expected to resonate at a downfield chemical shift (around 170 ppm), while the isothiocyanate carbon (-N=C=S) typically appears in the 130-140 ppm region. glaserchemgroup.comnih.gov The carbons of the oxolane ring would be found in the aliphatic region. Two-dimensional NMR techniques like COSY and HSQC would be used to establish the complete connectivity of the molecule. mdpi.com
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the key functional groups. A strong, sharp peak in the region of 2000-2200 cm⁻¹ is indicative of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. A strong absorption around 1700-1750 cm⁻¹ would confirm the presence of the carbonyl (C=O) group. The C-O-C stretching of the oxolane ring would likely appear in the 1050-1150 cm⁻¹ region. mdpi.com
UV-Vis Spectroscopy: In a suitable solvent like methanol or acetonitrile, the UV-Vis spectrum of this compound would be expected to show absorption maxima related to the electronic transitions within the carbonyl and isothiocyanate moieties. Aromatic isothiocyanates often display a characteristic absorption band between 300 and 320 nm.
Table 6.2.2: Expected Spectroscopic Data for this compound
| Technique | Functional Group | Expected Wavenumber/Wavelength |
| IR | Isothiocyanate (-N=C=S) | 2000-2200 cm⁻¹ |
| IR | Carbonyl (C=O) | 1700-1750 cm⁻¹ |
| IR | C-O-C Ether | 1050-1150 cm⁻¹ |
| UV-Vis | Carbonyl/Isothiocyanate | ~210-250 nm |
This table summarizes the anticipated spectral features based on the known absorptions of the constituent functional groups.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and for obtaining structural information through fragmentation analysis. The predicted monoisotopic mass of this compound is 157.01974 Da.
Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, especially when coupled with HPLC (LC-MS). It would likely produce protonated molecules [M+H]⁺ (m/z 158.02702) or sodiated adducts [M+Na]⁺ (m/z 180.00896).
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to fragment the parent ion. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the loss of carbon monoxide (CO) from the carbonyl group, cleavage of the oxolane ring, and fragmentation of the isothiocyanate group. Analyzing these fragments helps to confirm the connectivity of the molecule.
Table 6.3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 158.02702 |
| [M+Na]⁺ | 180.00896 |
| [M-H]⁻ | 156.01246 |
| [M+NH₄]⁺ | 175.05356 |
| [M+K]⁺ | 195.98290 |
Data sourced from PubChemLite, predicted values.
Derivatization Strategies for Enhanced Analytical Detection and Quantification
Derivatization is a cornerstone of modern analytical chemistry for isothiocyanates, including this compound. The primary goals of derivatization in this context are to increase the stability of the analyte, improve its chromatographic properties, and enhance its detectability by introducing a chromophore or a group that is readily ionizable for mass spectrometry (MS).
A common and effective strategy is the reaction of the isothiocyanate with a thiol-containing reagent. The nucleophilic thiol group readily attacks the electrophilic carbon of the isothiocyanate, forming a stable dithiocarbamate (B8719985) derivative. This approach not only stabilizes the reactive isothiocyanate but can also introduce a UV-absorbing or fluorescent tag, thereby significantly improving detection limits.
Another prevalent method involves the reaction of isothiocyanates with amines to form thiourea (B124793) derivatives. acs.org This reaction is particularly useful for liquid chromatography-mass spectrometry (LC-MS) analysis, as the resulting thiourea moiety can be readily protonated, leading to enhanced ionization efficiency and, consequently, lower detection limits. acs.org
The cyclocondensation reaction with 1,2-benzenedithiol (B97157) is a highly specific and sensitive method for the quantification of total isothiocyanates. This reaction forms a stable, colored product, 1,3-benzodithiole-2-thione, which can be measured spectrophotometrically or by HPLC with UV detection. nih.govmdpi.com
Detailed Research Findings
Research into the derivatization of isothiocyanates has yielded several optimized protocols that enhance analytical performance. These findings, while not specific to this compound, provide a strong foundation for developing analytical methods for this compound.
Derivatization with N-acetyl-L-cysteine (NAC):
The derivatization of isothiocyanates with N-acetyl-L-cysteine (NAC) is a well-established method that produces stable dithiocarbamates. nih.govnih.gov A study on the determination of various isothiocyanates using this method after solid-phase extraction (SPE) established optimal derivatization conditions. nih.govmostwiedzy.plmostwiedzy.pl The reaction is typically carried out by mixing an isopropanolic eluate from SPE with a derivatizing reagent containing 0.2 M NAC and 0.2 M sodium bicarbonate in water, followed by incubation at 50 °C for one hour. nih.govmostwiedzy.plmostwiedzy.pl This method demonstrated good linearity and achieved limits of detection (LODs) below 4.9 nmol/mL for nine common isothiocyanates. nih.govnih.gov Another study utilizing UHPLC-MS for the analysis of NAC-derivatized isothiocyanates reported even lower detection limits, in the range of 0.9–2.6 μM. mdpi.comacs.orgwur.nlnih.gov
Derivatization with Mercaptoethanol:
Pre-column derivatization with mercaptoethanol is another effective strategy to improve the reversed-phase liquid chromatography (RP-LC) of isothiocyanates. nih.govnih.gov This method addresses the poor water solubility of many isothiocyanates, which can lead to precipitation in aqueous mobile phases and inaccurate quantification. nih.govresearchgate.net The derivatization with mercaptoethanol increases the polarity of the isothiocyanates, making them more soluble in the mobile phase and improving chromatographic performance. nih.govresearchgate.net This approach has been shown to dramatically improve the separation and quantification of various isothiocyanates. nih.gov A spectrophotometric titration method for isothiocyanates using mercaptoethanol has also been developed based on the reversible formation of dithiourethanes. nih.gov
Derivatization with Amines to Form Thioureas:
The reaction of isothiocyanates with ammonia (B1221849) or primary/secondary amines to form thiourea derivatives is a valuable technique, particularly for LC-MS/MS analysis. mdpi.comresearchgate.net The thiourea group introduces a readily ionizable site, enhancing detection sensitivity. acs.org For instance, a method involving derivatization with ammonia in isopropanol (B130326) followed by LC-MS/MS has been used for the high-sensitivity detection and quantification of isothiocyanates. mdpi.com In a study on watercress, an ammonia derivatization protocol was employed to convert volatile and unstable isothiocyanates into their respective ionizable thiourea derivatives for UPLC-ESI-MS/MS analysis, with calculated limits of detection for the thioureas ranging from 2.73 to 24.43 ppb. nih.gov
Cyclocondensation with 1,2-Benzenedithiol:
The cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol is a highly sensitive and specific method for determining the total isothiocyanate content. nih.govmdpi.comnih.gov The reaction produces 1,3-benzodithiole-2-thione, a stable derivative with a strong UV absorbance at 365 nm. nih.gov While direct spectrophotometric measurement allows for the detection of nanomole levels of isothiocyanates, coupling the reaction with HPLC separation of the derivative can lower the detection limit to the picomole range. nih.gov A modified HPLC-based assay using this derivatization has been successfully applied to quantify total isothiocyanate levels in human plasma. bohrium.com
Future Research Directions and Outlook for Oxolane 3 Carbonyl Isothiocyanate Chemistry
Exploration of Novel Catalytic Systems for Synthesis and Transformation
The synthesis and transformation of isothiocyanates are often reliant on catalytic processes. Future research concerning Oxolane-3-carbonyl isothiocyanate will likely focus on adopting and developing novel catalytic systems to enhance efficiency and expand its reactive potential. The presence of an electron-withdrawing acyl group generally makes acyl isothiocyanates more reactive than their alkyl or aryl counterparts.
Current research into isothiocyanate synthesis has highlighted the efficacy of transition metal catalysts, including selenium, tellurium, molybdenum, and rhodium, which have been shown to facilitate the generation of isothiocyanates in excellent yields. Molybdenum complexes, for instance, can act as active sulfur-transferring agents in the conversion of isocyanides to isothiocyanates. Adapting these systems for the synthesis of this compound from suitable precursors could offer more efficient and milder reaction pathways than traditional methods.
Furthermore, bio-inspired catalysis presents a compelling future direction. Zinc-containing complexes, designed as mimics for the enzyme carbonic anhydrase, have been computationally shown to effectively catalyze the hydration of alkyl isothiocyanates. This suggests that similar bio-inspired catalysts could be developed for other transformations of this compound, offering high selectivity under environmentally benign conditions. The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) functionalized with active species, could also offer recyclable and stable systems for both the synthesis and subsequent reactions of this compound.
Development of Asymmetric Synthesis Methodologies
Asymmetric catalysis has become an indispensable tool in modern organic synthesis, and its application to isothiocyanate chemistry has yielded significant breakthroughs. A major area of future research for this compound will be the development of methodologies for its use in asymmetric synthesis to create chiral molecules of high value. Isothiocyanates have been extensively used as building blocks in organocatalytic asymmetric reactions to construct complex chiral structures.
Particularly noteworthy is the use of isothiocyanates in formal [3+2] cycloadditions and Michael addition/cyclization sequences to produce enantiomerically enriched spirocyclic compounds. For example, isothiocyanates derived from oxindoles and indanones have been successfully employed in asymmetric cascade reactions catalyzed by chiral thioureas, squaramides, or quinine-based catalysts to generate bispirocyclic systems with excellent diastereo- and enantioselectivities.
Given its structure, featuring a reactive acyl isothiocyanate group and a cyclic ether moiety, this compound is an ideal candidate for similar asymmetric transformations. Future work should explore its reactions with various electrophiles and dipolarophiles under the control of chiral organocatalysts, such as bifunctional thioureas or guan
Q & A
Q. What statistical methods are appropriate for analyzing contradictory data in SAR studies?
- Methodological Answer :
- Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify consensus trends .
Tables for Reference
Table 1 : Key Spectral Data for this compound
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| H NMR (CDCl) | δ 4.5–4.7 (m, oxolane ring), δ 3.8 (s, C=O) | |
| FT-IR | 2100 cm (N=C=S), 1705 cm (C=O) | |
| ESI-MS | [M+H] m/z = 174.1 |
Table 2 : Example Dose-Response Data in HaCaT Cells
| Concentration (µM) | Cell Viability (%) | Morphological Changes |
|---|---|---|
| 20 | 94.78 | None observed |
| 30 | 93.28 | Minimal rounding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
